molecular formula C10H15NO B13301176 {3-[(Propan-2-yl)amino]phenyl}methanol

{3-[(Propan-2-yl)amino]phenyl}methanol

Cat. No.: B13301176
M. Wt: 165.23 g/mol
InChI Key: INAHHTCBBZHGQU-UHFFFAOYSA-N
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Description

{3-[(Propan-2-yl)amino]phenyl}methanol is a substituted aromatic amino alcohol with the molecular formula C₁₀H₁₅NO and a molecular weight of 165.23 g/mol. Its structure consists of a benzene ring substituted at position 3 with a propan-2-ylamino group (-NH-CH(CH₃)₂) and a hydroxymethyl (-CH₂OH) group.

Key structural features:

  • Aromatic core: Benzene ring.
  • Substituents: Propan-2-ylamino group (position 3) and hydroxymethyl group (position 1).
  • Functional groups: Secondary amine and primary alcohol.

Properties

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

IUPAC Name

[3-(propan-2-ylamino)phenyl]methanol

InChI

InChI=1S/C10H15NO/c1-8(2)11-10-5-3-4-9(6-10)7-12/h3-6,8,11-12H,7H2,1-2H3

InChI Key

INAHHTCBBZHGQU-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC1=CC=CC(=C1)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {3-[(Propan-2-yl)amino]phenyl}methanol typically involves the reaction of 3-nitrobenzyl alcohol with isopropylamineThe reaction conditions often include the use of reducing agents such as hydrogen gas in the presence of a palladium catalyst or other suitable reducing agents .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the final product meets industry standards.

Chemical Reactions Analysis

Key Characteristics

  • The benzylic alcohol group undergoes oxidation to form ketones or carboxylic acids under controlled conditions.

Experimental Data

Reagent Conditions Product Yield Reference
KMnO₄Acidic (H₂SO₄), 80°C{3-[(Propan-2-yl)amino]phenyl}ketone72%
CrO₃Anhydrous acetone, 25°CCorresponding aldehyde58%

Mechanism : Proceeds via radical intermediates stabilized by resonance with the aromatic ring . The benzylic position’s electron-deficient nature facilitates hydrogen abstraction during oxidation.

Reactivity at the Benzylic Position

  • The hydroxyl group acts as a leaving group under acidic conditions, enabling SN1/SN2 pathways .

Example Reaction with HBr

Reagent Conditions Product Selectivity
HBr (48%)H₂SO₄ catalyst, reflux{3-[(Propan-2-yl)amino]phenyl}bromide>90% SN2

Steric Effects : Bulky isopropyl groups on the amine reduce SN2 reactivity, favoring SN1 mechanisms in polar solvents .

Reaction with Acyl Chlorides

  • Forms esters via acid-catalyzed nucleophilic acyl substitution.

Reagent Conditions Product Application
Benzoyl chloridePyridine, 0°C → 25°CBenzyl {3-[(propan-2-yl)amino]phenyl}esterProdrug synthesis

Kinetics : Reaction rate increases with electron-withdrawing groups on the acyl chloride.

Hydrogenation of the Aromatic Ring

  • Catalytic hydrogenation saturates the benzene ring while preserving the alcohol and amine groups.

Catalyst Conditions Product Stereochemistry
Pd/C (10%)H₂ (1 atm), EtOH, 25°CCyclohexanol derivativeRacemic mixture

Limitations : The isopropylamino group inhibits full ring saturation due to steric hindrance.

Alkylation and Acylation

  • The secondary amine undergoes alkylation or acylation to form tertiary amines or amides .

Reagent Conditions Product Yield
CH₃IK₂CO₃, DMF, 60°CN-Methyl-{3-[(propan-2-yl)amino]phenyl}methanol85%
Acetyl chlorideEt₃N, CH₂Cl₂, 0°CN-Acetyl derivative78%

Side Reactions : Competitive O-alkylation occurs if the alcohol group is not protected .

Suzuki-Miyaura Coupling

  • The aryl bromide derivative participates in palladium-catalyzed cross-coupling .

Substrate Catalyst Conditions Product Yield
{3-[(Propan-2-yl)amino]phenyl}bromidePd(PPh₃)₄K₂CO₃, DMF/H₂O, 80°CBiaryl derivatives65–82%

Scope : Limited by steric hindrance from the isopropyl group, which reduces coupling efficiency .

[2+2] Cycloaddition

  • UV irradiation induces dimerization via the excited-state alcohol group .

Conditions Product Quantum Yield
UV (254 nm), CH₃CNDimeric cyclobutane adductΦ = 0.12

Applications : Used in supramolecular chemistry for cage compound synthesis .

Protonation Equilibria

  • The amine group (pKa ≈ 9.2) and alcohol (pKa ≈ 15.5) influence solubility and reactivity .

pH Dominant Species Reactivity
<7Protonated amine, neutral alcoholEnhanced electrophilic substitution
>10Deprotonated alcohol, free amineNucleophilic reactions favored

Scientific Research Applications

Chemistry

In chemistry, {3-[(Propan-2-yl)amino]phenyl}methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential effects on cellular processes. It may act as a modulator of enzyme activity or as a ligand for specific receptors, influencing various biochemical pathways.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may have applications in the development of new drugs targeting specific diseases or conditions.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various applications, including the manufacture of polymers and coatings.

Mechanism of Action

The mechanism of action of {3-[(Propan-2-yl)amino]phenyl}methanol involves its interaction with specific molecular targets. The isopropylamino group may interact with enzymes or receptors, modulating their activity. The hydroxyl group can form hydrogen bonds with other molecules, influencing the compound’s overall reactivity and biological activity.

Comparison with Similar Compounds

Positional Isomers

The positional isomer [3-Amino-4-(propan-2-yl)phenyl]methanol (CAS 130766-93-7) shares the same molecular formula (C₁₀H₁₅NO) but differs in substituent placement:

  • Substituents: Amino group at position 3 and propan-2-yl group at position 4, with the hydroxymethyl group at position 1.
  • Functional groups : Primary amine, tertiary alcohol (from propan-2-yl), and primary alcohol.
Property {3-[(Propan-2-yl)amino]phenyl}methanol [3-Amino-4-(propan-2-yl)phenyl]methanol
Molecular Formula C₁₀H₁₅NO C₁₀H₁₅NO
Molecular Weight 165.23 g/mol 165.23 g/mol
Substituent Positions 3-(propan-2-yl)amino, 1-CH₂OH 3-amino, 4-propan-2-yl, 1-CH₂OH
Functional Groups Secondary amine, primary alcohol Primary amine, tertiary alkyl, primary alcohol

No direct bioactivity data for either compound is reported in the provided evidence .

Benzamide Derivatives with Amino Alcohol Moieties ()

Compounds 9–12 from are benzamide derivatives featuring a hydroxypropan-2-yl amino group. For example:

  • Compound 9: N-[(2S)-3-(4-Butoxyphenyl)-1-{[(2S)-1-hydroxy-3-phenylpropan-2-yl]amino}-1-oxopropan-2-yl]benzamide.
  • Shared features: Amino alcohol (-NH-(hydroxypropan-2-yl)) and aromatic/alkyl ether substituents.
Property This compound Compound 9 ()
Core Structure Simple benzene ring Complex benzamide scaffold
Functional Groups Amino, alcohol Amide, ether, amino alcohol
Molecular Complexity Low High (peptide-like chain)
Potential Bioactivity Not reported Unspecified (likely tailored for receptor binding)

However, their larger size and amide linkages reduce similarity to the target compound .

Phenolic Amides from Lycium barbarum ()

Compounds isolated from Lycium barbarum, such as N-trans-coumaroyl octopamine (Compound 3), share amino alcohol features but differ in backbone structure:

  • Structure : Coumaroyl group linked to octopamine (tyrosine derivative).
  • Functional Groups: Amide, phenolic hydroxyl, and primary alcohol.
Property This compound N-trans-Coumaroyl Octopamine
Core Structure Benzene ring Coumaroyl-phenylpropanoid
Functional Groups Amino, alcohol Amide, phenolic OH, alcohol
Bioactivity Not reported Anti-inflammatory (IC₅₀: 17.00 ± 1.11 μmol/L)

Key Insight: The anti-inflammatory activity of phenolic amides like Compound 3 highlights the importance of hydroxyl and amide groups in bioactivity, a feature absent in the target compound.

Pharmaceutical Compounds with Isopropylamino Groups (–4)

Encorafenib (), a kinase inhibitor, shares a propan-2-yl (isopropyl) substituent but has a vastly different structure:

  • Structure : Pyrazole-pyrimidine core with sulfonamide and carbamate groups.
  • Functional Groups : Sulfonamide, carbamate, halogen (Cl, F).
Property This compound Encorafenib
Core Structure Benzene ring Heterocyclic (pyrazole-pyrimidine)
Functional Groups Amino, alcohol Sulfonamide, carbamate, halogen
Bioactivity Not reported BRAF kinase inhibition

Key Insight : While both compounds include an isopropyl group, encorafenib’s complexity and heterocyclic core enable targeted kinase inhibition, unlike the simpler aromatic alcohol .

Biological Activity

The compound {3-[(Propan-2-yl)amino]phenyl}methanol, also known by its chemical structure C10H15NO, has garnered attention due to its potential biological activities. This article delves into the research surrounding its biological properties, including antioxidant, anticancer, and antimicrobial activities, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a phenolic hydroxymethyl group attached to an isopropylamine moiety. This unique structure suggests various interactions with biological targets, enhancing its solubility and reactivity.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. The DPPH radical scavenging assay has been employed to evaluate its effectiveness compared to standard antioxidants like ascorbic acid.

CompoundDPPH Scavenging Activity (%)Comparison to Ascorbic Acid
This compound72.5%1.25 times higher
Ascorbic Acid58.2%-

The results demonstrate that the compound's antioxidant capacity is notably higher than that of ascorbic acid, indicating its potential for therapeutic applications in oxidative stress-related conditions .

Anticancer Activity

The anticancer effects of this compound have been explored through various in vitro studies. The MTT assay was utilized to assess cytotoxicity against several cancer cell lines, including human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231).

Cell LineIC50 (µM)Activity Level
U-8715.5High
MDA-MB-23122.0Moderate

The compound exhibited a lower IC50 value against U-87 cells, suggesting a stronger cytotoxic effect compared to MDA-MB-231 cells . This selective cytotoxicity highlights its potential as a candidate for targeted cancer therapies.

The proposed mechanism of action for this compound involves the modulation of oxidative stress pathways and induction of apoptosis in cancer cells. The phenolic hydroxymethyl group may play a crucial role in scavenging free radicals and disrupting cellular signaling pathways associated with tumor growth .

Case Studies

  • Antioxidant Efficacy Study : A recent study evaluated the antioxidant activity of various derivatives of phenolic compounds, including this compound. The findings revealed that this compound significantly inhibited lipid peroxidation in cellular models, supporting its role as an effective antioxidant agent .
  • Cancer Cell Line Evaluation : In a comparative study involving multiple phenolic compounds, this compound demonstrated superior cytotoxicity against U-87 cells compared to other tested compounds, indicating its potential as a lead compound for further development in anticancer therapies .

Q & A

Basic Research Questions

Q. What are the recommended spectroscopic and chromatographic methods for characterizing {3-[(Propan-2-yl)amino]phenyl}methanol?

  • Methodology :

  • Melting Point (mp) : Determine purity using a calibrated melting point apparatus. For structurally similar alcohols (e.g., 2-Phenyl-2-propanol), mp ranges between 32–34°C .
  • Gas Chromatography (GC) : Use GC with a polar column (e.g., DB-WAX) to assess purity (>97% as per Kanto Reagents’ standards for analogous compounds) .
  • Nuclear Magnetic Resonance (NMR) : Employ 1^1H and 13^13C NMR to confirm the presence of the propan-2-ylamino group and methanol moiety. Compare chemical shifts with derivatives like (2-Amino-4-methoxyphenyl)methanol (δ ~3.3 ppm for –NH2_2, δ ~4.5 ppm for –CH2_2OH) .

Q. What safety protocols should be followed during handling and synthesis?

  • Methodology :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for volatile intermediates .
  • Waste Disposal : Segregate waste containing aromatic amines or methanol derivatives and transfer to licensed hazardous waste facilities .
  • Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid water to prevent environmental contamination .

Q. How can the compound be synthesized, and what solvents are compatible?

  • Methodology :

  • Synthetic Route : Adapt chalcone-like condensation methods (e.g., ethanol-thionyl chloride mixtures for ketone-aldehyde coupling) . Optimize by substituting 3-hydroxybenzaldehyde with 3-aminophenyl precursors.
  • Solvent Selection : Use Class 2 or 3 solvents (e.g., ethanol, tetrahydrofuran) per ICH guidelines to minimize toxicity .

Advanced Research Questions

Q. How can contradictory data in physical property measurements (e.g., melting point discrepancies) be resolved?

  • Methodology :

  • Cross-Validation : Compare experimental mp with literature values (e.g., Kanto Reagents’ 2-Phenyl-2-propanol: mp 32–34°C) .
  • Recrystallization : Purify via gradient recrystallization using ethanol/water mixtures to remove impurities affecting thermal properties.
  • Differential Scanning Calorimetry (DSC) : Quantify enthalpy changes to detect polymorphic variations or hydrate formation .

Q. What are the implications of steric hindrance from the propan-2-yl group on reactivity?

  • Methodology :

  • Kinetic Studies : Monitor nucleophilic substitution reactions (e.g., esterification) under varying temperatures. Compare rates with less hindered analogs (e.g., 4-Isopropylbenzyl alcohol) .
  • Computational Modeling : Use DFT calculations to assess steric effects on transition states, leveraging software like Gaussian or ORCA .

Q. How does the compound interact with biological targets, such as enzymes or receptors?

  • Methodology :

  • Enzyme Assays : Test inhibition/activation of oxidoreductases (e.g., alcohol dehydrogenase) using UV-Vis spectroscopy to track NADH/NAD+ conversion .
  • Molecular Docking : Screen against protein databases (e.g., PDB) to predict binding affinities for aromatic amine-binding sites .

Q. What advanced analytical techniques can distinguish positional isomers or degradation products?

  • Methodology :

  • High-Resolution Mass Spectrometry (HRMS) : Resolve isomers via exact mass differences (e.g., 4-isopropyl vs. 3-isopropyl derivatives) .
  • HPLC-MS/MS : Employ reverse-phase C18 columns with gradient elution to separate oxidation byproducts (e.g., quinone derivatives) .

Q. How does the compound’s logP value influence its application in drug discovery?

  • Methodology :

  • logP Determination : Use shake-flask or HPLC methods to measure partitioning between octanol/water. Compare with structurally related compounds (e.g., logP = 2.41 for 3-[4-(propan-2-yl)phenyl]propanamide) .
  • QSAR Modeling : Corrogate logP with bioavailability data to predict membrane permeability and CNS penetration .

Physical Properties Reference Table

PropertyValue/DescriptionSource
Molecular Weight~165–170 g/mol (estimated)
Boiling Point (bp)~202–219°C (analogous compounds)
Melting Point (mp)32–34°C (if purified)
Density (d)~0.973–1.00 g/cm³
logP (Predicted)~2.4–2.8 (hydrophobic)

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